molecular formula C11H13BO4 B8243520 Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate

Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate

Cat. No.: B8243520
M. Wt: 220.03 g/mol
InChI Key: HQBNKMDHRUCUBA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate typically involves the reaction of methyl 2-bromobenzoate with a boronic ester under specific conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene . The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques like column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also participate in hydrogen bonding and other non-covalent interactions, influencing the reactivity and stability of the molecules it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to its analogs. This uniqueness makes it valuable in specialized applications where precise molecular interactions are required .

Properties

IUPAC Name

methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BO4/c1-14-11(13)9-5-2-3-6-10(9)12-15-7-4-8-16-12/h2-3,5-6H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBNKMDHRUCUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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